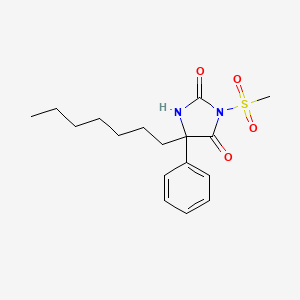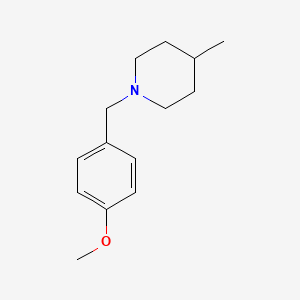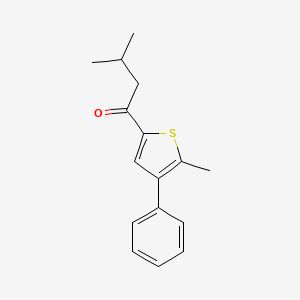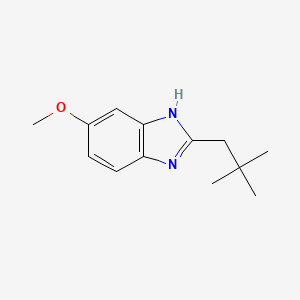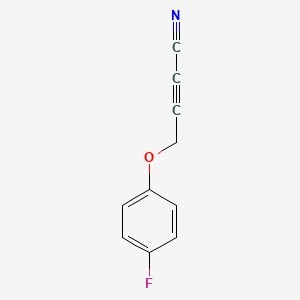
4-(4-Fluorophenoxy)but-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenoxy)but-2-ynenitrile is a chemical compound with the molecular formula C10H6FNO It is characterized by the presence of a fluorophenoxy group attached to a but-2-ynenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)but-2-ynenitrile typically involves the reaction of 4-fluorophenol with 4-chlorobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)but-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
4-(4-Fluorophenoxy)but-2-ynenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)but-2-ynenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The fluorophenoxy group plays a crucial role in binding to target sites, while the nitrile group can participate in further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)but-2-ynenitrile
- 4-(4-Bromophenoxy)but-2-ynenitrile
- 4-(4-Methylphenoxy)but-2-ynenitrile
Uniqueness
4-(4-Fluorophenoxy)but-2-ynenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.
Properties
CAS No. |
826990-69-6 |
|---|---|
Molecular Formula |
C10H6FNO |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)but-2-ynenitrile |
InChI |
InChI=1S/C10H6FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,8H2 |
InChI Key |
ZWNNONDALCTOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


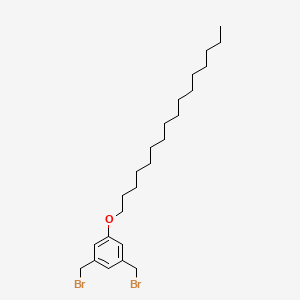
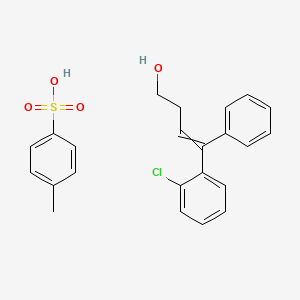
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
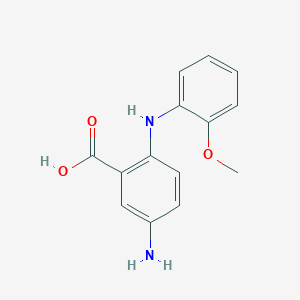
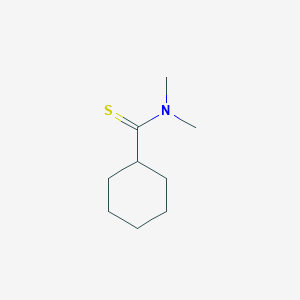
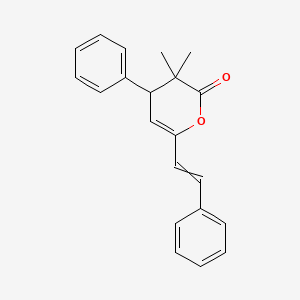
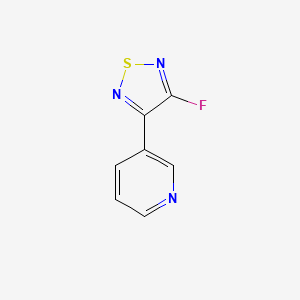
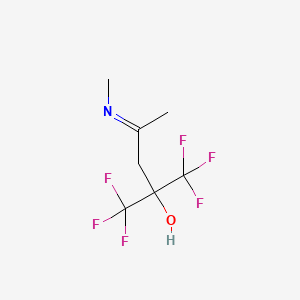
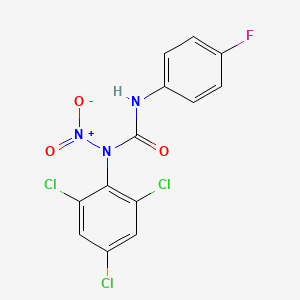
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
